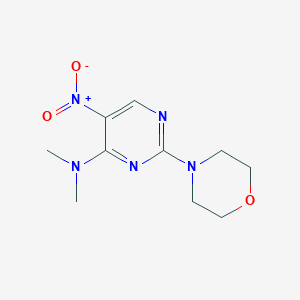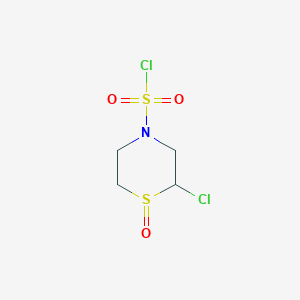![molecular formula C18H25NO2 B6603105 butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate CAS No. 2241130-87-8](/img/structure/B6603105.png)
butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate, commonly known as BBAH, is a synthetic organic compound that has been used in a variety of scientific applications, ranging from drug delivery systems to materials science. BBAH is a cyclic, water-soluble carboxylate ester with a molecular weight of approximately 270 g/mol. The compound has an aromatic ring structure, consisting of a benzyl group attached to a seven-membered ring structure. BBAH is an important chemical building block, and its use in chemical synthesis has been extensively studied.
科学的研究の応用
BBAH has been used in a variety of scientific research applications. It has been used as a drug delivery system for various drugs, such as antibiotics, antivirals, and cancer drugs. BBAH has also been used in the synthesis of polymers, such as polyurethanes and polyesters, and in the synthesis of materials such as carbon nanotubes and graphene. In addition, BBAH has been used in the synthesis of a variety of pharmaceuticals, such as antifungal drugs, anti-inflammatory drugs, and anticancer drugs.
作用機序
The mechanism of action of BBAH is not well understood. However, it is believed that the compound acts as a proton acceptor, allowing it to interact with a variety of molecules. This interaction can lead to a variety of effects, such as the formation of new compounds, the inhibition of enzyme activity, or the induction of cell death.
Biochemical and Physiological Effects
BBAH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, BBAH has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines.
実験室実験の利点と制限
The use of BBAH in laboratory experiments has a number of advantages. It is easily synthesized, and its structure can be easily modified to suit the needs of the experiment. In addition, BBAH is water-soluble, which makes it easy to use in a variety of solutions. However, there are some limitations to its use. BBAH can be toxic to cells, and it can be difficult to control the concentration of the compound in solution.
将来の方向性
Future research on BBAH could focus on its use as a drug delivery system, as well as its potential applications in materials science and nanotechnology. In addition, further research could be conducted to explore the mechanism of action of BBAH and its potential toxicity. Finally, research could be conducted to explore the potential applications of BBAH in the synthesis of other compounds, such as polymers and pharmaceuticals.
合成法
BBAH can be synthesized using a variety of methods. The most common method is the condensation of benzyl bromide with 2-azabicyclo[3.2.0]heptane-1-carboxylic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of the desired product. Other methods of synthesis include the use of anhydrous ammonia, sodium borohydride, and lithium aluminum hydride.
特性
IUPAC Name |
butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-3-11-21-17(20)18-10-9-16(18)13-19(14-18)12-15-7-5-4-6-8-15/h4-8,16H,2-3,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPLLZMNHARKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C12CCC1CN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

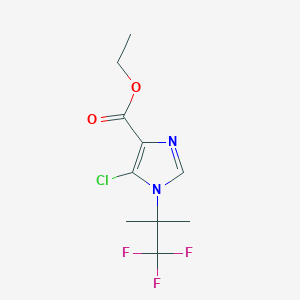
![ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate](/img/structure/B6603042.png)
![N'-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride](/img/structure/B6603045.png)


![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid](/img/structure/B6603057.png)

![1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B6603081.png)
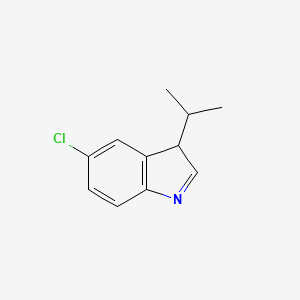
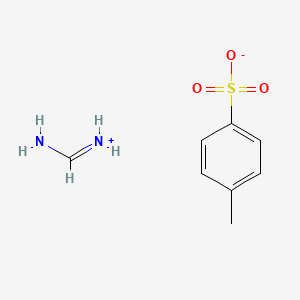
![methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6603107.png)
![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)
